2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-3-9-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-12(20)6-8-13/h3,5-8,10H,1,4,9,11H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGYRIBHIESBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C16H16ClN3O2S2
- Molecular Weight: 392.52 g/mol
- CAS Number: 701238-38-2
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Thienopyrimidine derivatives have been extensively studied for their pharmacological effects. Notably, compounds in this class exhibit:
- Antimicrobial Activity : Many thienopyrimidines show broad-spectrum antimicrobial effects against bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on various cancer cell lines.
- CNS Activity : Some compounds exhibit neuroprotective effects, making them candidates for treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is influenced by their structural components. The following table summarizes key findings related to SAR:
| Structural Feature | Effect on Activity |
|---|---|
| Allyl Group | Enhances antimicrobial potency |
| Ethyl Substitution | Increases lipophilicity and cell permeability |
| Chlorophenyl Ring | Modulates receptor binding affinity |
| Thioether Linkage | Contributes to overall stability |
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated various thienopyrimidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the thieno[2,3-d]pyrimidine core significantly enhanced activity against these pathogens .
- Cytotoxicity Against Cancer Cells : Research conducted by Ali et al. highlighted the cytotoxic effects of thienopyrimidine derivatives on breast cancer cell lines (MCF-7). Compounds with specific substitutions showed IC50 values in the micromolar range, indicating promising anticancer potential .
- Neuroprotective Effects : A recent investigation into thienopyrimidine derivatives indicated that certain compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Many thienopyrimidine derivatives act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the CNS and immune system, influencing neurotransmitter release or immune responses.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. Studies suggest that the thieno[2,3-d]pyrimidine core can interact with specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The structural characteristics of the compound may offer antimicrobial effects against various pathogens. Compounds with similar moieties have been documented to inhibit bacterial growth.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways or disease processes. This includes potential effects on enzymes associated with cancer and other diseases.
Case Studies
Several studies have explored the applications of compounds similar to 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide:
- Anticancer Research : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival.
- Antimicrobial Studies : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications.
Preparation Methods
Table 1: Cyclization Methods for Thieno[2,3-d]Pyrimidin-4-One Core
Thioether Linkage Formation
The thioether bridge at position 2 is constructed via a nucleophilic substitution reaction. 3-Allyl-6-ethylthieno[2,3-d]pyrimidin-4-one is reacted with mercaptoacetic acid in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), producing 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid . Alternatively, ethyl mercaptoacetate can be used, followed by saponification to yield the free acid.
Table 2: Thioether Formation Conditions
Acetamide Coupling with 4-Chloroaniline
The final step involves coupling the thioether-acetic acid intermediate with 4-chloroaniline. Activation of the carboxylic acid is achieved using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the target compound in 65–70% yield.
Mechanistic Pathway:
$$
\text{2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid} + \text{4-Chloroaniline} \xrightarrow{\text{EDCI/HOBt}} \text{Target Acetamide} \quad
$$
Optimization and Alternative Routes
One-Pot Synthesis
A streamlined one-pot approach combines cyclization, alkylation, and thioether formation in sequential steps without intermediate purification. This method reduces overall reaction time but requires precise stoichiometric control, achieving a 58% overall yield.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of thieno[2,3-d]pyrimidine precursors. For example, alkylation of 3-amino-5-methyl-4-oxo-N-aryl derivatives with allyl or ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Evidence from similar compounds shows yields up to 80% when optimizing stoichiometry and reaction time (e.g., 24–48 hours at 80–100°C) .
- Key Steps :
Prepare the thienopyrimidine core via cyclization of thiourea intermediates.
Introduce the allyl/ethyl groups via nucleophilic substitution.
Purify via recrystallization (e.g., using DMSO/ethanol mixtures).
- Optimization : Use fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst) to maximize yield .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H NMR : Confirm substituents (e.g., allyl protons at δ 5.8–6.1 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) and aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ observed at m/z 344.21 in similar analogs) .
- Elemental Analysis : Ensure C, N, and S content aligns with theoretical values (e.g., C: 45.29% vs. 45.36% calculated) .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates. For example:
- Reaction Mechanism : Map energy profiles for thioacetamide bond formation to identify rate-limiting steps .
- Solvent Effects : Use COSMO-RS models to screen solvents for improved solubility and reaction efficiency .
- Case Study : ICReDD’s approach reduced optimization time by 50% for analogous heterocycles via computational-experimental feedback loops .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this class of compounds?
- Methodological Answer :
- Modular Substitutions : Systematically vary substituents (e.g., allyl vs. benzyl groups) and assess biological activity (e.g., antimicrobial assays against Proteus vulgaris) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate electronic properties (e.g., logP, H-bond donors) with activity .
- Data Analysis : Apply multivariate regression to identify critical structural features (e.g., sulfur atoms enhance binding affinity) .
Q. How can reaction conditions be scaled while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., thioether formation) and minimize side products .
- Catalyst Screening : Test Pd/C or CuI nanoparticles to enhance selectivity during alkylation .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
